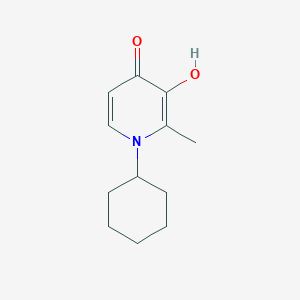
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one is a chemical compound with a unique structure that combines a cyclohexyl group, a hydroxy group, and a methyl group attached to a pyridone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of cyclohexylamine with 2-methyl-4-pyridone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-Keto-2-Methylpyrid-4-One.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one can be compared with other similar compounds, such as:
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but with a phenyl group instead of a pyridone ring.
2-Methyl-4-Pyridone: Lacks the cyclohexyl and hydroxy groups, making it less hydrophobic.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyridone ring and hydroxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)7-8-13(9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 |
Clave InChI |
FLKANHIZNIUJPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1C2CCCCC2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
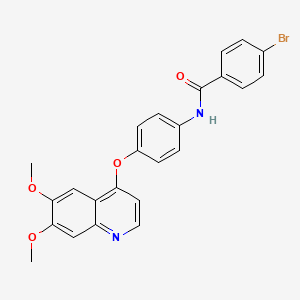


![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
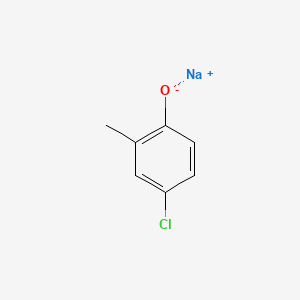



![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
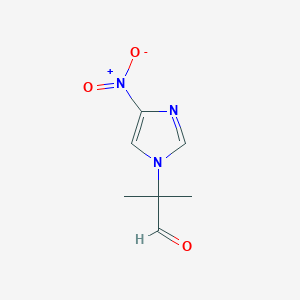
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)
![2-propenamide, 2-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B8712840.png)
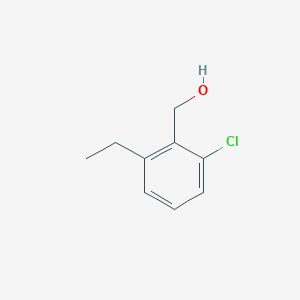
![(4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B8712864.png)
